molecular formula C13H18N2O2S B12706770 4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide CAS No. 93100-91-5

4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide

Cat. No.: B12706770
CAS No.: 93100-91-5
M. Wt: 266.36 g/mol
InChI Key: ITJDLTLGOBEJBE-YPKPFQOOSA-N
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Description

Preparation Methods

The synthesis of 4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide involves several steps. One common method includes the reaction of 1-methylpiperidine with p-toluenesulfonyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

4-Methyl-N-(1-methyl-2-piperidinylidene)benzenesulfonamide can be compared with similar compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their functional groups and specific applications. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity.

Properties

CAS No.

93100-91-5

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

(NZ)-4-methyl-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C13H18N2O2S/c1-11-6-8-12(9-7-11)18(16,17)14-13-5-3-4-10-15(13)2/h6-9H,3-5,10H2,1-2H3/b14-13-

InChI Key

ITJDLTLGOBEJBE-YPKPFQOOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCCN2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCN2C

Origin of Product

United States

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